molecular formula C20H23NO5S B3749464 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzoic acid

5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzoic acid

Cat. No. B3749464
M. Wt: 389.5 g/mol
InChI Key: IAHFITCHCLKEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzoic acid, commonly known as BzMPs, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BzMPs is a sulfonamide derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of BzMPs is not fully understood. However, it has been suggested that BzMPs may act as a sodium channel blocker, inhibiting the influx of sodium ions into cells and thereby reducing neuronal excitability.
Biochemical and Physiological Effects:
BzMPs has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BzMPs has also been shown to have anticonvulsant effects by reducing neuronal excitability and increasing the threshold for seizure activity.

Advantages and Limitations for Lab Experiments

BzMPs has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs. However, BzMPs has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on BzMPs. One area of interest is the development of drugs based on the pharmacological profile of BzMPs for the treatment of chronic pain, epilepsy, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BzMPs and its biochemical and physiological effects. Finally, more studies are needed to explore the potential limitations of BzMPs and to identify ways to overcome these limitations.

Scientific Research Applications

BzMPs has been extensively studied for its potential applications in treating various medical conditions. It has been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties, making it a promising candidate for the development of drugs to treat chronic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-26-19-8-7-17(14-18(19)20(22)23)27(24,25)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFITCHCLKEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzylpiperidin-1-yl)sulfonyl-2-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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